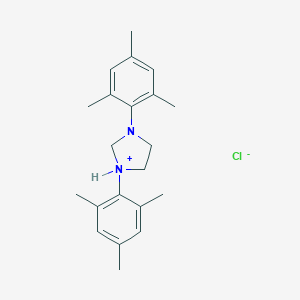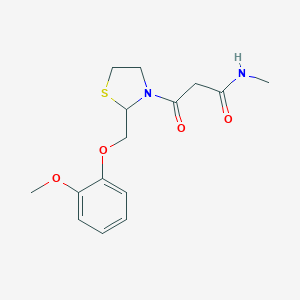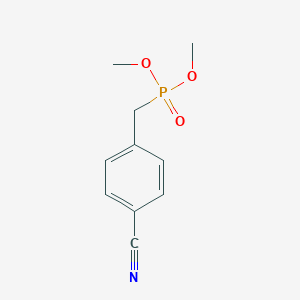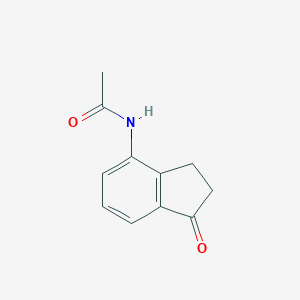
N-(1-oxo-indan-4-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-oxo-indan-4-yl)-acetamide, commonly known as INDAM, is an organic compound that belongs to the class of indanone derivatives. It has gained significant attention in scientific research due to its wide range of applications in various fields.
作用機序
The mechanism of action of INDAM is not fully understood. However, it has been proposed that INDAM exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. In addition, INDAM has been reported to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
INDAM has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. In addition, INDAM has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
INDAM has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a wide range of pharmacological effects, which makes it a versatile compound for scientific research. However, there are also limitations to the use of INDAM in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the potential side effects of INDAM are not well characterized, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of INDAM. One area of research is the development of new synthetic methods for INDAM that improve the yield and purity of the compound. In addition, further investigation into the mechanism of action of INDAM may provide insights into its potential therapeutic applications. Another area of research is the development of new derivatives of INDAM that exhibit improved pharmacological properties. Finally, the potential use of INDAM in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, INDAM is a versatile compound that has gained significant attention in scientific research due to its wide range of applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into INDAM is warranted to fully explore its potential therapeutic applications.
科学的研究の応用
INDAM has been extensively studied for its various applications in scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic properties. In addition, INDAM has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
| 173252-63-6 | |
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
N-(1-oxo-2,3-dihydroinden-4-yl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-10-4-2-3-9-8(10)5-6-11(9)14/h2-4H,5-6H2,1H3,(H,12,13) |
InChIキー |
DEKMZWJFQSJULY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1CCC2=O |
正規SMILES |
CC(=O)NC1=CC=CC2=C1CCC2=O |
同義語 |
Acetamide, N-(2,3-dihydro-1-oxo-1H-inden-4-yl)- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
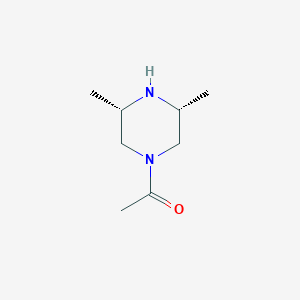


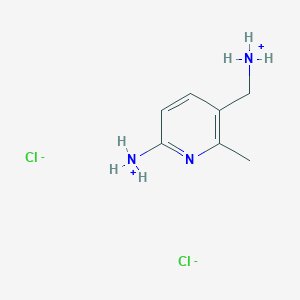
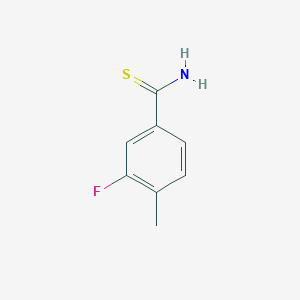
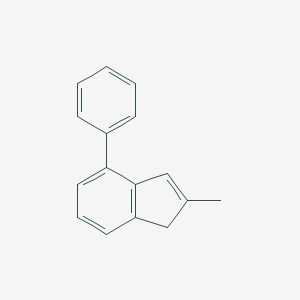

![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)
